2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol, commonly known as CNB-001, is a synthetic compound that has garnered significant attention in the field of neuroscience due to its potential therapeutic applications. CNB-001 has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of CNB-001 is not fully understood. However, it is believed to exert its neuroprotective effects by modulating multiple pathways involved in neuronal damage and inflammation. CNB-001 has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, leading to a reduction in neuronal damage.
Biochemical and Physiological Effects
In preclinical studies, CNB-001 has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. CNB-001 has also been shown to improve motor function and reduce brain edema in animal models of traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the major advantages of CNB-001 is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of CNB-001 is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on CNB-001 should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in various neurological disorders. Additionally, the development of more efficient and effective methods for administering CNB-001 in vivo should be explored. Finally, the safety and efficacy of CNB-001 should be evaluated in clinical trials to determine its potential as a therapeutic agent for neurological disorders.
Synthesis Methods
The synthesis of CNB-001 involves the reaction of 5-chloro-2-nitrobenzyl chloride with piperazine in the presence of anhydrous potassium carbonate and DMF (dimethylformamide). The resulting intermediate is then reacted with ethylene oxide to produce CNB-001. The purity of the compound can be further increased by recrystallization.
Scientific Research Applications
CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. In preclinical studies, CNB-001 has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.
properties
IUPAC Name |
2-[4-[(5-chloro-2-nitrophenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c14-12-1-2-13(17(19)20)11(9-12)10-16-5-3-15(4-6-16)7-8-18/h1-2,9,18H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTDDMVYJCBWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(5-Chloro-2-nitrophenyl)methyl]piperazin-1-yl]ethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.